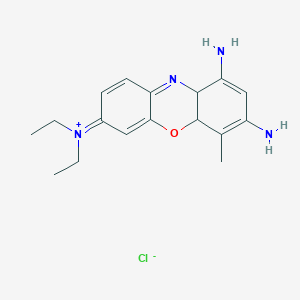
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
Overview
Description
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is an organic compound characterized by the presence of two hydroxyl groups attached to a central ethane backbone, which is further substituted with two phenyl groups and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol can be synthesized through the reduction of 1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-dione using sodium borohydride as a reducing agent. The reaction typically takes place in an ethanol solvent, where sodium borohydride acts as a nucleophile, transferring hydride ions to the carbonyl groups of the diketone, resulting in the formation of the diol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in stereochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methylphenyl)ethane-1,2-dione: A precursor in the synthesis of the diol.
1,2-Bis(4-methylphenyl)ethane: A reduced form of the diol.
1,2-Bis(4-methylphenyl)diazene: A related compound with a different functional group.
Uniqueness
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol is unique due to its combination of phenyl and 4-methylphenyl groups attached to a central diol structure. This configuration imparts specific stereochemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)27(29,23-9-5-3-6-10-23)28(30,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26/h3-20,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSNHRJFCUGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404872 | |
| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808-12-8 | |
| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIPHENYL-1,2-DI-P-TOLYL-1,2-ETHANEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
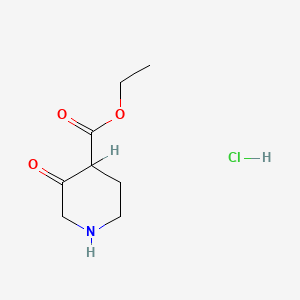
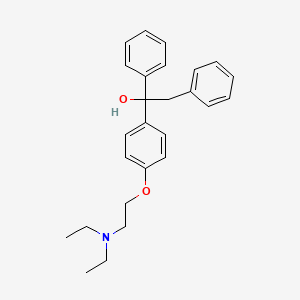
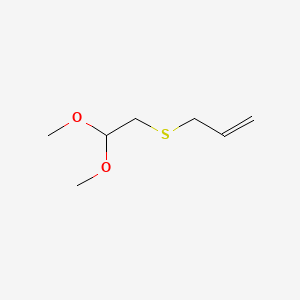

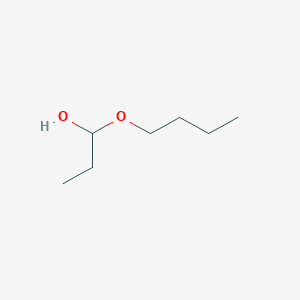

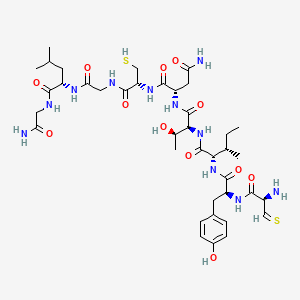
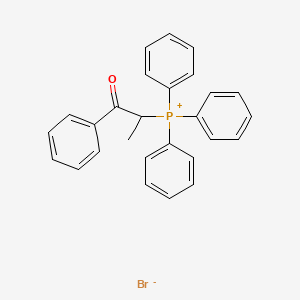


![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
